molecular formula C24H18ClN3O3 B11122620 Ethyl 4-({[6-chloro-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[6-chloro-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11122620
M. Wt: 431.9 g/mol
InChI Key: BULLOGUJBHRPNN-UHFFFAOYSA-N
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Description

ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinoline core substituted with a pyridine ring and a benzoate ester, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoline ring or other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to DNA, enzymes, or receptors, leading to inhibition or modulation of their activity. The quinoline core is known to intercalate with DNA, disrupting its function, while the pyridine and amido groups can interact with proteins, affecting their structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the benzoate ester differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .

Properties

Molecular Formula

C24H18ClN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C24H18ClN3O3/c1-2-31-24(30)15-5-8-18(9-6-15)27-23(29)20-13-22(16-4-3-11-26-14-16)28-21-10-7-17(25)12-19(20)21/h3-14H,2H2,1H3,(H,27,29)

InChI Key

BULLOGUJBHRPNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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